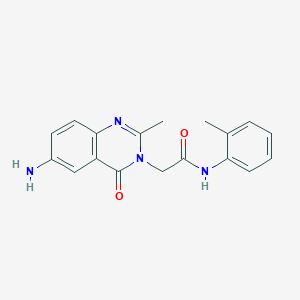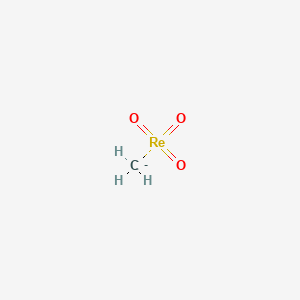![molecular formula C21H17N3O2S B1225466 3-amino-4-(2-furyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B1225466.png)
3-amino-4-(2-furyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-amino-4-(2-furyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused ring system incorporating a thiophene and pyridine moiety, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(2-furyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the thieno[3,2-e]pyridine core, which can be achieved through the cyclization of appropriate thiophene and pyridine precursors
For instance, the synthesis might begin with the reaction of 2-aminothiophene with a suitable aldehyde to form a Schiff base, which is then cyclized to yield the thieno[3,2-e]pyridine core
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.
化学反応の分析
Types of Reactions
3-amino-4-(2-furyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkyl halides, and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols
科学的研究の応用
Chemistry
In chemistry, 3-amino-4-(2-furyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer therapies.
Medicine
In medicine, the compound is investigated for its pharmacological properties. Preliminary studies suggest that it may have potential as an anti-inflammatory, analgesic, and antitumor agent. Its ability to modulate specific molecular pathways is of particular interest in the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique chemical structure allows for the design of materials with tailored functionalities.
作用機序
The mechanism of action of 3-amino-4-(2-furyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
For example, in anticancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth. In antimicrobial research, it may disrupt the function of bacterial enzymes, leading to the inhibition of bacterial growth.
類似化合物との比較
Similar Compounds
Thieno[3,2-e]pyridine derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Furan-containing compounds: These compounds include a furan ring and are known for their diverse chemical and biological properties.
Phenyl-substituted compounds: These compounds contain a phenyl group and are widely studied for their pharmacological potential.
Uniqueness
What sets 3-amino-4-(2-furyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide apart is its unique combination of structural features, including the fused ring system and the presence of multiple functional groups
特性
分子式 |
C21H17N3O2S |
|---|---|
分子量 |
375.4 g/mol |
IUPAC名 |
6-amino-8-(furan-2-yl)-N-phenyl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide |
InChI |
InChI=1S/C21H17N3O2S/c22-18-17-16(15-10-5-11-26-15)13-8-4-9-14(13)24-21(17)27-19(18)20(25)23-12-6-2-1-3-7-12/h1-3,5-7,10-11H,4,8-9,22H2,(H,23,25) |
InChIキー |
NPSHXDKPAMHITL-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)N=C3C(=C2C4=CC=CO4)C(=C(S3)C(=O)NC5=CC=CC=C5)N |
正規SMILES |
C1CC2=C(C1)N=C3C(=C2C4=CC=CO4)C(=C(S3)C(=O)NC5=CC=CC=C5)N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Bromo-6-[(3,4-dimethoxyphenyl)methyl]indolo[3,2-b]quinoxaline](/img/structure/B1225384.png)
![4,6-bis(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1225385.png)
![(5E)-3-(furan-2-ylmethyl)-5-[[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1225387.png)

![2-[4-(4-Chlorophenyl)sulfonyl-1-piperazinyl]-1-ethylbenzimidazole](/img/structure/B1225389.png)
![4-[[4-(4-Methoxyphenyl)-2-thiazolyl]amino]benzenesulfonamide](/img/structure/B1225394.png)
![2-Hydroxy-4-methylbenzoic acid [2-(2-chloroanilino)-2-oxoethyl] ester](/img/structure/B1225396.png)
![N-[4,6-bis(4-morpholinyl)-1,3,5-triazin-2-yl]-2-(methylthio)-1,3-benzothiazol-6-amine](/img/structure/B1225398.png)

![N-[2-(2,3-dimethylanilino)-2-oxoethyl]-3-(3-methylphenoxy)propanamide](/img/structure/B1225404.png)
![(2E)-3-(3-phenylbenzo[c]isoxazol-5-yl)prop-2-enoic acid](/img/structure/B1225406.png)


